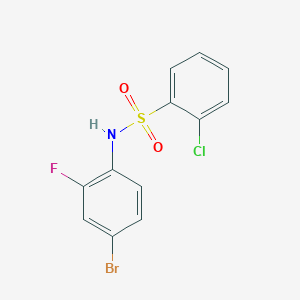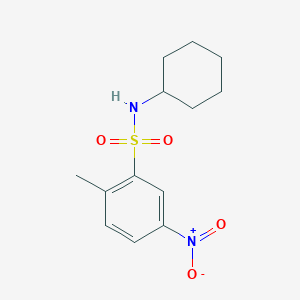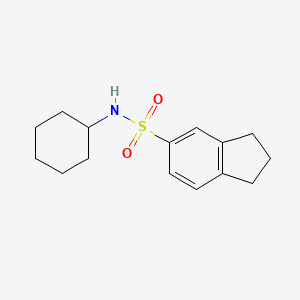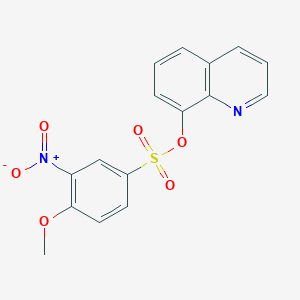
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate is a chemical compound that has been used extensively in scientific research. It is a sulfonate ester of 8-quinolinol, which is a heterocyclic compound with a broad range of biological activities.
Mécanisme D'action
The mechanism of action of Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate is based on its ability to chelate metal ions. The compound contains a nitrogen and an oxygen atom in the quinoline ring and a sulfonate group. These functional groups have a high affinity for metal ions, which allows the compound to selectively bind to specific metal ions. The binding of the metal ion induces a change in the fluorescence properties of the compound, which can be used to detect the presence of the metal ion.
Biochemical and Physiological Effects:
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate has no known biochemical or physiological effects. It is not used as a drug and does not have any therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate in lab experiments include its high selectivity for metal ions, its sensitivity, and its ease of use. The compound is also stable and has a long shelf life. However, the limitations of using this compound include its toxicity and the need for careful handling. It is also relatively expensive compared to other fluorescent probes.
Orientations Futures
There are several future directions for the use of Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate in scientific research. One direction is the development of new metal complexes for catalytic applications. Another direction is the use of the compound as a fluorescent probe for the detection of other metal ions. Additionally, the compound could be used as a reagent for the determination of other biomolecules such as nucleic acids and lipids. Finally, the development of new synthetic methods for the compound could lead to more efficient and cost-effective production.
Conclusion:
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate is a valuable tool for scientific research. Its ability to selectively bind to metal ions and its fluorescence properties make it a popular choice for a variety of applications. While there are limitations to its use, the compound has a bright future in the field of chemical biology.
Méthodes De Synthèse
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate is synthesized by the reaction of 8-hydroxyquinoline with 4-methoxy-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is obtained as a yellow crystalline solid and can be purified by recrystallization.
Applications De Recherche Scientifique
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate has been used in a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications. In addition, it has been used as a reagent for the determination of amino acids and peptides.
Propriétés
IUPAC Name |
quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6S/c1-23-14-8-7-12(10-13(14)18(19)20)25(21,22)24-15-6-2-4-11-5-3-9-17-16(11)15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDHYWQJJNBKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl 4-methoxy-3-nitrobenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


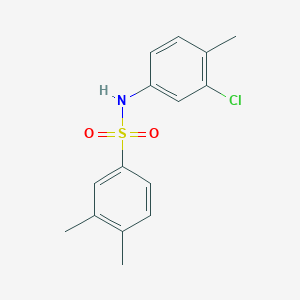

![Dimethyl 5-[(4-cyanophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480037.png)

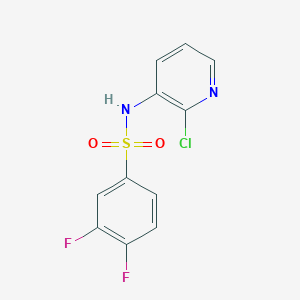
![N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B7480055.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7480056.png)

